molecular formula C36H45N9O8 B10850298 Macrocyclic tripeptide motif

Macrocyclic tripeptide motif

Cat. No.: B10850298
M. Wt: 731.8 g/mol
InChI Key: CDWXSPKJKIUEQF-SMUYMMTFSA-N
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Preparation Methods

Mechanism of Action

The mechanism of action of macrocyclic tripeptides involves their ability to bind to specific protein targets with high affinity and selectivity. This binding can inhibit or modulate the activity of the target protein, leading to therapeutic effects . The molecular targets often include enzymes, receptors, and other proteins involved in critical biological pathways .

Comparison with Similar Compounds

Uniqueness: The macrocyclic tripeptide motif is unique due to its specific ring structure and the ability to form stable, bioactive conformations. This makes them particularly effective in targeting protein-protein interactions that are challenging for other types of molecules .

Properties

Molecular Formula

C36H45N9O8

Molecular Weight

731.8 g/mol

IUPAC Name

N-[(3R,7Z,9R,12S,16R,19R)-12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide

InChI

InChI=1S/C36H45N9O8/c37-36(38)39-16-4-8-26-31(49)34(52)44-27(19-22-6-2-1-3-7-22)32(50)42-24(18-23-10-13-25(47)14-11-23)12-15-30(48)40-20-28(41-21-46)35(53)45-17-5-9-29(45)33(51)43-26/h1-3,6-7,10-15,21,24,26-29,47H,4-5,8-9,16-20H2,(H,40,48)(H,41,46)(H,42,50)(H,43,51)(H,44,52)(H4,37,38,39)/b15-12-/t24-,26+,27-,28+,29+/m0/s1

InChI Key

CDWXSPKJKIUEQF-SMUYMMTFSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)N[C@@H](C(=O)C(=O)N[C@H](C(=O)N[C@@H](/C=C\C(=O)NC[C@H](C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N

Canonical SMILES

C1CC2C(=O)NC(C(=O)C(=O)NC(C(=O)NC(C=CC(=O)NCC(C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N

Origin of Product

United States

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